(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034245-18-4
VCID: VC5523711
InChI: InChI=1S/C17H23N5O4S/c1-20-12-13(11-18-20)27(24,25)22-8-4-7-21(9-10-22)17(23)16-14-5-2-3-6-15(14)26-19-16/h11-12H,2-10H2,1H3
SMILES: CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NOC4=C3CCCC4
Molecular Formula: C17H23N5O4S
Molecular Weight: 393.46

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

CAS No.: 2034245-18-4

Cat. No.: VC5523711

Molecular Formula: C17H23N5O4S

Molecular Weight: 393.46

* For research use only. Not for human or veterinary use.

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone - 2034245-18-4

Specification

CAS No. 2034245-18-4
Molecular Formula C17H23N5O4S
Molecular Weight 393.46
IUPAC Name [4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Standard InChI InChI=1S/C17H23N5O4S/c1-20-12-13(11-18-20)27(24,25)22-8-4-7-21(9-10-22)17(23)16-14-5-2-3-6-15(14)26-19-16/h11-12H,2-10H2,1H3
Standard InChI Key ISYHFGZDSRVNAQ-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NOC4=C3CCCC4

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₇H₂₃N₅O₄S, with an exact mass of 393.46 g/mol . Its IUPAC name, [4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone, reflects its hybrid structure comprising a diazepane ring, a sulfonylated pyrazole, and a fused bicyclic isoxazole system . Key identifiers include:

PropertyValue
PubChem CID86266966
SMILESCN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NOC4=C3CCCC4
InChIKeyISYHFGZDSRVNAQ-UHFFFAOYSA-N
SynonymAKOS024573660, F6512-7071

Structural Features

The molecule integrates three distinct pharmacophores:

  • 1,4-Diazepane Ring: A seven-membered saturated ring with two nitrogen atoms, commonly associated with CNS activity due to structural similarity to benzodiazepines.

  • Sulfonamide Group: The 1-methylpyrazol-4-ylsulfonyl moiety introduces potential hydrogen-bonding interactions, often critical for enzyme inhibition.

  • Tetrahydrobenzoisoxazole: A bicyclic system combining an isoxazole ring fused to a cyclohexene scaffold, which may enhance metabolic stability compared to monocyclic analogues .

Synthesis and Retrosynthetic Analysis

Analytical Data

Critical spectral data for structural confirmation would include:

  • ¹H NMR: Resonances for the methyl group on pyrazole (~δ 3.9 ppm), diazepane methylenes (~δ 2.5–3.5 ppm), and isoxazole protons (~δ 6.5–7.0 ppm).

  • HRMS: A molecular ion peak at m/z 393.46 (M+H⁺) consistent with the molecular formula .

Target ClassRationalePotential Indication
GABAₐ ReceptorsStructural analogy to diazepam derivativesAnxiety, seizures
Carbonic AnhydraseSulfonamide group as a zinc-binding motifGlaucoma, epilepsy
COX-2Isoxazole ring similarity to celecoxibInflammation

ADMET Profiling (Predicted)

  • Lipophilicity: Calculated logP ~2.8 (moderate permeability).

  • Solubility: Limited aqueous solubility due to aromatic moieties; may require formulation enhancements.

  • Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the diazepane ring.

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